1,8-Naphthyridine
Overview
Description
1,8-Naphthyridine is an organic compound with the formula C₈H₆N₂. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen atoms in separate rings . This compound has garnered significant interest due to its diverse biological activities and photochemical properties . Derivatives of this compound, such as enoxacin, nalidixic acid, and trovafloxacin, exhibit antibacterial properties related to the fluoroquinolones .
Mechanism of Action
Target of Action
1,8-Naphthyridine derivatives have been reported to possess a wide range of biological activities . They have shown potency in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . They have also been found to target various organelles in cells . Moreover, they have been reported to show high selectivity and affinity for the CB2 receptor versus the CB1 receptor .
Mode of Action
The mode of action of this compound derivatives involves their interaction with DNA. Certain this compound derivatives are considered good DNA intercalators. They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription . This leads to the suppression of cancer cell growth .
Biochemical Pathways
This compound derivatives affect various biochemical pathways. They have been reported to carry out reversible hydration of CO2 into HCO3−, secretion of electrolytes, acid–base regulation, bone resorption, calcification, and biosynthetic reactions . These biochemical pathways are crucial for various physiological processes in the body.
Pharmacokinetics
The pharmacokinetic properties of this compound derivatives have been evaluated using in vitro ADME (absorption, distribution, metabolism, excretion) and pharmacokinetic–pharmacodynamic (PK/PD) assays . Being a polar and ionizable aromatic compound, it improves the pharmacokinetic characteristics of lead molecules and is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The result of the action of this compound derivatives is diverse due to their wide range of biological activities. They have shown potency in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . They have also been reported to show high selectivity and affinity for the CB2 receptor versus the CB1 receptor , which can lead to various cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been achieved using eco-friendly methodologies . This suggests that the environmental conditions can play a crucial role in the synthesis and action of this compound derivatives.
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . These interactions are primarily due to the compound’s ability to intercalate into DNA, disrupting the normal function of these enzymes. Additionally, this compound derivatives have been found to interact with the CB2 receptor, a protein involved in immune response modulation .
Cellular Effects
This compound exhibits a range of effects on various cell types and cellular processes. In immune cells, this compound derivatives have been shown to inhibit cell proliferation and down-regulate the production of pro-inflammatory cytokines such as TNF-α . These compounds also affect cell signaling pathways, including the Akt, Erk, and NF-kB pathways, which are crucial for cell survival and inflammation . Furthermore, this compound has been observed to influence gene expression, particularly genes involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription . This binding is facilitated by the planar structure of this compound, which allows it to intercalate between DNA base pairs. Additionally, this compound derivatives can inhibit enzymes such as DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, preventing the enzymes from performing their normal functions . These interactions result in the disruption of bacterial DNA replication and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses . The compound’s efficacy may decrease over time due to degradation and potential resistance development in target organisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant antibacterial and anti-inflammatory effects without causing notable toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, transport proteins may facilitate the movement of this compound into specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by the compound’s ability to cross the nuclear membrane and bind to DNA . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine can be synthesized through various methods, including multicomponent reactions, the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One notable method involves the use of 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners, performing the Friedländer reaction with high yield using water as the reaction solvent .
Industrial Production Methods
Industrial production of this compound often employs the Friedländer reaction due to its simplicity and higher yields . traditional methods use hazardous and expensive acid or base catalysts, which are not reusable, making it challenging for industrialization . Recent advancements have focused on developing greener and more sustainable methods, such as using ionic liquid-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, which have applications in medicinal chemistry and materials science .
Scientific Research Applications
1,8-Naphthyridine and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Enoxacin
- Nalidixic acid
- Trovafloxacin
Uniqueness
1,8-Naphthyridine is unique due to its structural configuration, which allows it to serve as a binucleating ligand in coordination chemistry . Its derivatives exhibit a broad spectrum of biological activities, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBAYUMRQUHISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180052 | |
Record name | 1,8-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-60-4 | |
Record name | 1,8-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,8-NAPHTHYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,8-naphthyridine?
A1: this compound has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound derivatives?
A: Researchers frequently employ Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy to characterize this compound derivatives. [, , , ] These techniques provide valuable information about the functional groups and structural features present in the molecule.
Q3: How do substituents on the this compound ring affect its biological activity?
A: Modifications to the this compound scaffold significantly impact its biological activity. For instance, introducing methyl groups to the ring enhances the binding affinity of 2-amino-1,8-naphthyridine derivatives to cytosine opposite an AP site in DNA duplexes. [] Additionally, the presence of halogen substituents in this compound-3-carboxamide derivatives contributes to potent anticancer activity. []
Q4: Can you elaborate on the impact of specific substituents on the beta-blocking activity of this compound derivatives?
A: Research on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine revealed that bulky substituents at position 7, such as 4-chlorophenoxy or 4-tert-butylphenoxy groups, significantly reduce beta(1) and beta(2) adrenergic receptor activities while having a minimal effect on beta(3) affinity. This suggests a potential strategy for achieving selectivity towards the beta(3) receptor. []
Q5: How does the presence of an alkyl amino group affect the binding of 1,8-naphthyridines to DNA duplexes?
A: Studies on N-(3-aminopropyl)-5,6,7-trimethyl-1,8-naphthyridine-2-amine (APATMND) demonstrate that incorporating a positively charged alkyl amino side-chain alters the DNA binding preference. Compared to its parent compound, 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), APATMND exhibits a stronger affinity for thymine and a reduced affinity for cytosine opposite an AP site. []
Q6: What are some common synthetic routes to 1,8-naphthyridines?
A: One common approach involves the Friedländer condensation reaction, where 2-aminonicotinaldehyde or its derivatives react with various ketones or aldehydes. [, , ] Another method utilizes the reaction of 2-, 3-, or 4-halo-1,8-naphthyridines with potassium amide in liquid ammonia. [] Additionally, Suzuki-Miyaura cross-coupling reactions offer a versatile route to synthesize 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines. []
Q7: How can this compound derivatives be functionalized for specific applications?
A: Functionalization strategies often involve introducing reactive groups at specific positions on the this compound ring. For instance, 2-methyl-1,8-naphthyridine can be further functionalized by reacting it with methyllithium, leading to the formation of 2,7-dimethyl-1,8-naphthyridine. []
Q8: Can you provide an example of a regioselective synthetic approach for 1,8-naphthyridines?
A: Research has shown that using cyclic secondary amines, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), as catalysts in Friedländer annulations enables the highly regioselective synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. []
Q9: How can DMSO be used in the synthesis of this compound derivatives?
A: DMSO serves as a methylation reagent in a transition metal-free α-methylation reaction of 1,8-naphthyridines. This method offers a practical and environmentally friendly approach to synthesize 2-methyl-1,8-naphthyridines with high chemoselectivity. []
Q10: What are some potential applications of this compound derivatives in medicinal chemistry?
A: 1,8-Naphthyridines have demonstrated potential as anticonvulsant, [, ] anticancer, [] and antimicrobial agents. [, , , ] Their diverse biological activities make them promising candidates for further exploration in drug discovery.
Q11: Have any this compound derivatives been investigated as potential antitumor agents?
A: Yes, 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids have emerged as promising antitumor agents. Notably, the (S,S)-isomer (AG-7352) of the trans-3-methoxy-4-methylaminopyrrolidinyl derivative exhibits potent cytotoxic activity against human tumor cell lines, surpassing that of etoposide. []
Q12: Can this compound derivatives be used as ligands in metal complexes?
A: Yes, this compound derivatives can function as ligands in transition metal complexes. For example, dinuclear ruthenium(II) complexes containing 2-phenyl-1,8-naphthyridine ligands have been synthesized and investigated for their catalytic activity in the hydroformylation of styrene. []
Q13: Are there any examples of this compound derivatives being incorporated into polymers?
A: Yes, research has explored incorporating anthyridine (this compound) units into polymers as model systems for pyrolyzed poly(acrylonitrile) or "black Orlon." This approach aims to understand the relationship between structure and the high thermal stability observed in black Orlon. []
Q14: How is computational chemistry used in the study of 1,8-naphthyridines?
A: Computational methods, such as density functional theory (DFT) calculations, are valuable for understanding the electronic structure, binding affinities, and reactivity of this compound derivatives. [, , ]
Q15: Have any QSAR models been developed for this compound derivatives?
A: While specific QSAR models for 1,8-naphthyridines were not detailed in the provided abstracts, researchers commonly employ computational tools like Molinspiration calculations to predict molecular properties such as membrane permeability, which can guide further optimization for improved bioavailability. []
Q16: Are there any studies on the stability of this compound derivatives under various conditions?
A16: While specific stability studies were not detailed in the provided abstracts, researchers often investigate the stability of newly synthesized this compound derivatives under various conditions, including different solvents, temperatures, and pH levels. This information is crucial for understanding their potential applications and limitations.
Q17: Have any fluorescent this compound derivatives been reported?
A: Yes, several fluorescent this compound derivatives have been reported. For instance, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, with two electron-donating aryl groups, exhibits strong fluorescence. [] Additionally, a series of this compound-BF2 complexes containing various terminal bidentate groups have shown intense luminescence and tunable spectroscopic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.